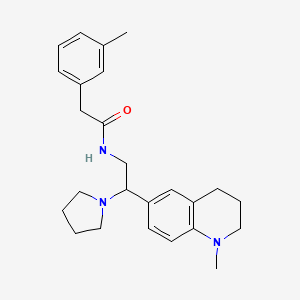
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C25H33N3O and its molecular weight is 391.559. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C22H27N3O2
- Molecular Weight : 365.5 g/mol
The structural representation includes a tetrahydroquinoline moiety linked to a pyrrolidine group and an acetamide functional group, which may contribute to its pharmacological properties.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Properties : Certain tetrahydroquinoline derivatives have been shown to possess antimicrobial activity against various pathogens.
- Neuroprotective Effects : Some studies suggest that tetrahydroquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis.
- Inhibition of Nitric Oxide Synthase (NOS) : Compounds in this class have been investigated for their ability to selectively inhibit different isoforms of NOS, particularly neuronal NOS (nNOS).
Table 1: Summary of Biological Activities
The biological activity of this compound is likely mediated through several mechanisms:
- Binding Affinity : The compound may interact with specific receptors or enzymes due to its structural features. For instance, the presence of nitrogen-rich heterocycles enhances binding affinity to targets involved in neurotransmission and inflammation.
- Inhibition of Enzymatic Activity : As observed in related compounds, this compound may inhibit the activity of nitric oxide synthase (nNOS), which plays a crucial role in various physiological processes including vasodilation and neurotransmission.
- Oxidative Stress Modulation : By scavenging reactive oxygen species (ROS), the compound may reduce oxidative stress in neuronal cells, thus providing neuroprotective effects.
Case Studies
Recent studies have evaluated the efficacy of similar compounds in vivo and in vitro:
- Study on NOS Inhibition : A study demonstrated that derivatives with a similar tetrahydroquinoline structure showed significant inhibition of nNOS with IC50 values in the nanomolar range. This suggests that this compound may exhibit comparable potency .
- Neuroprotection Assays : In cellular models of neurodegeneration, related compounds have been shown to prevent cell death induced by neurotoxic agents. This highlights the potential for therapeutic applications in neurodegenerative diseases .
属性
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O/c1-19-7-5-8-20(15-19)16-25(29)26-18-24(28-13-3-4-14-28)22-10-11-23-21(17-22)9-6-12-27(23)2/h5,7-8,10-11,15,17,24H,3-4,6,9,12-14,16,18H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGVKVMTDSTPQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














